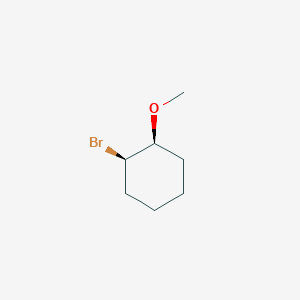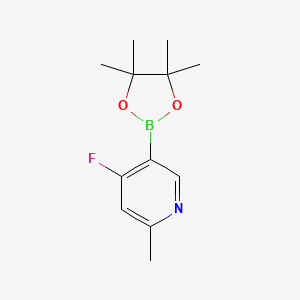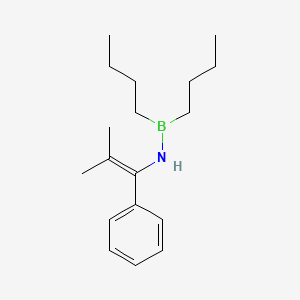
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine is a chemical compound known for its unique structure and properties. It is a boron-containing compound with potential applications in various fields of chemistry and industry. The presence of both boron and nitrogen in its structure makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine typically involves the reaction of 2-methyl-1-phenylpropene with dibutylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methyl-1-phenylpropene} + \text{dibutylborane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of different boron-nitrogen compounds.
Substitution: The compound can participate in substitution reactions where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various boron-nitrogen compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The specific pathways and targets depend on the context of its application, such as catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-phenylpropene: A precursor in the synthesis of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine.
Dibutylborane: Another boron-containing compound with similar reactivity.
Boronic Acids: Compounds with boron-oxygen bonds, used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of boron and nitrogen atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61209-18-5 |
|---|---|
Molekularformel |
C18H30BN |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
N-dibutylboranyl-2-methyl-1-phenylprop-1-en-1-amine |
InChI |
InChI=1S/C18H30BN/c1-5-7-14-19(15-8-6-2)20-18(16(3)4)17-12-10-9-11-13-17/h9-13,20H,5-8,14-15H2,1-4H3 |
InChI-Schlüssel |
BBKNZEZEMVCWMO-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCC)(CCCC)NC(=C(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




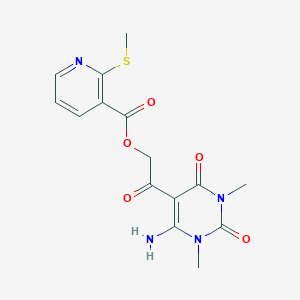
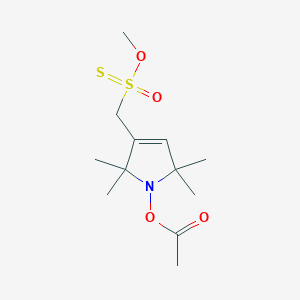
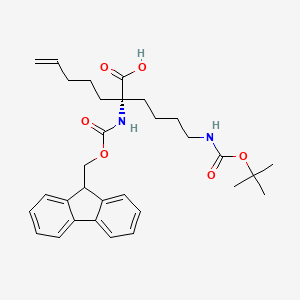
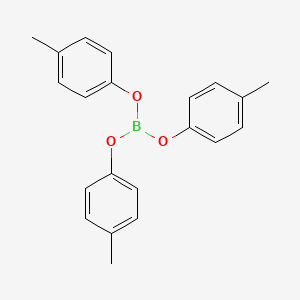
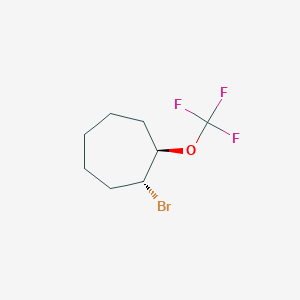

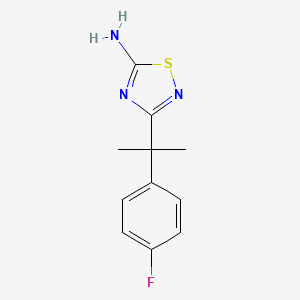

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
